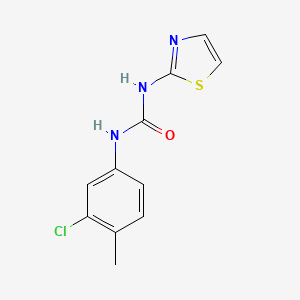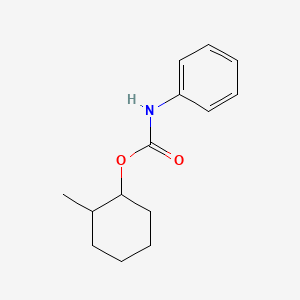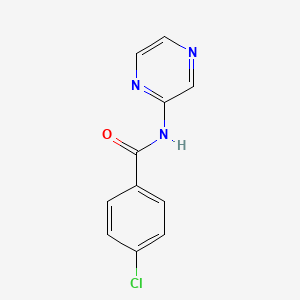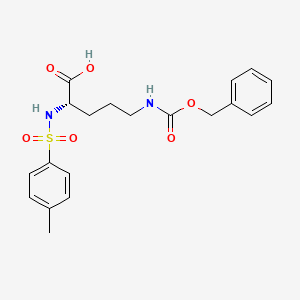
Ornithine Sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ornithine Sulfonamide is a compound that belongs to the class of sulfonamides, which are organosulfur compounds containing the sulfonamide functional group. Sulfonamides have been widely studied for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ornithine Sulfonamide can be synthesized through the oxidative coupling of thiols and amines, which are readily available low-cost commodity chemicals. This method is highly efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps . Another common method involves the reaction between primary or secondary amines and sulfonyl chloride in the presence of organic or inorganic bases .
Industrial Production Methods
The industrial production of this compound typically involves the sulfonylation of amines with sulfonyl chlorides in the presence of a base. This method is widely used due to its simplicity and effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Ornithine Sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include thiols, amines, and sulfonyl chlorides. The reactions are typically carried out under mild conditions, making them suitable for various applications .
Major Products Formed
The major products formed from the reactions of this compound include sulfenamides, sulfinamides, and sulfonamides. These products have diverse applications in pharmaceuticals, agrochemicals, and polymers .
Aplicaciones Científicas De Investigación
Ornithine Sulfonamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Ornithine Sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid for synthesizing the necessary folic acid. By inhibiting this enzyme, this compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparación Con Compuestos Similares
Ornithine Sulfonamide can be compared with other similar compounds, such as:
Sulfenamides: These compounds contain sulfur-nitrogen bonds and are used in pharmaceuticals and agrochemicals.
Sulfinamides: These compounds also contain sulfur-nitrogen bonds and have applications in various fields.
Sulfonamides: These compounds are widely used as antibacterial agents and have diverse biological activities.
This compound is unique due to its specific structure and the diverse range of applications it offers in different fields.
Propiedades
Número CAS |
110414-90-9 |
|---|---|
Fórmula molecular |
C20H24N2O6S |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
(2S)-2-[(4-methylphenyl)sulfonylamino]-5-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C20H24N2O6S/c1-15-9-11-17(12-10-15)29(26,27)22-18(19(23)24)8-5-13-21-20(25)28-14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18,22H,5,8,13-14H2,1H3,(H,21,25)(H,23,24)/t18-/m0/s1 |
Clave InChI |
OZSAGZLRQMVNHG-SFHVURJKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCNC(=O)OCC2=CC=CC=C2)C(=O)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCNC(=O)OCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


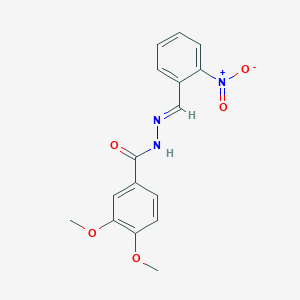
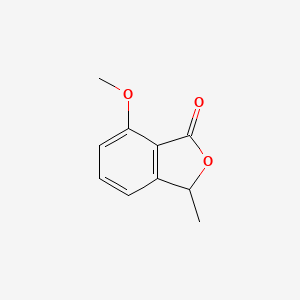
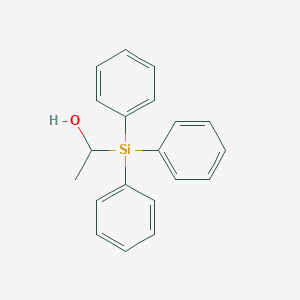


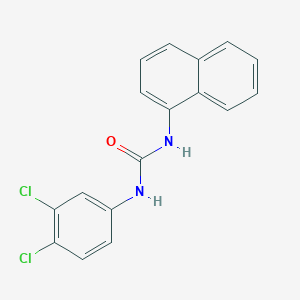

![N,N,N-Trimethyl-7,7-dioxo-7lambda~6~-thiabicyclo[4.2.0]octan-1-aminium iodide](/img/structure/B11947364.png)

![4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11947391.png)
